N-庚酰基-DL-高丝氨酸内酯

描述

N-Heptanoyl-DL-homoserine lactone (C7HSL) is a member of the N-acyl-homoserine lactone family . These molecules are involved in quorum sensing, a process that allows bacteria to communicate and coordinate group behavior . Some of these lactones are potent chemoattractants for human immune cells such as neutrophils .

Synthesis Analysis

The synthesis of N-Heptanoyl-DL-homoserine lactone can be influenced by environmental conditions. For instance, at 25 °C, C7-HSL significantly promoted the growth and activity of microorganisms, enhanced protein synthesis and the formation of tryptophan amino acids, and inhibited polysaccharide production .Molecular Structure Analysis

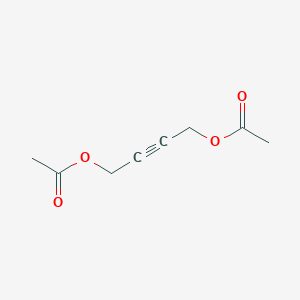

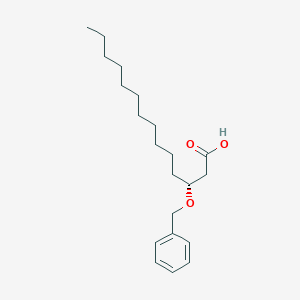

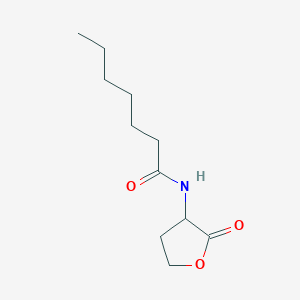

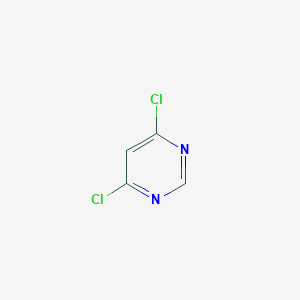

The empirical formula of N-Heptanoyl-DL-homoserine lactone is C11H19NO3 . Its molecular weight is 213.27 .Chemical Reactions Analysis

N-Heptanoyl-DL-homoserine lactone is involved in the processes of bacterial quorum sensing . It can induce violacein expression in a Chromobacterium violaceum mutant usually not able to produce homoserine lactones .Physical And Chemical Properties Analysis

N-Heptanoyl-DL-homoserine lactone is a white to faintly brown powder with small lumps . It should be stored at −20°C .科学研究应用

Quorum Sensing in Bacteria

N-Heptanoyl-DL-homoserine lactone is a small diffusible signaling molecule involved in quorum sensing, thereby controlling gene expression and affecting cellular metabolism . This molecule plays a crucial role in bacterial communication, regulating cellular interactions via small chemical signaling molecules .

Regulation of Virulence

This molecule has been found to regulate virulence, which is the degree of pathogenicity within a group or species of bacteria . This could have significant implications for understanding and controlling bacterial infections.

Infection Prevention

N-Heptanoyl-DL-homoserine lactone has been studied for its role in infection prevention . By understanding how this molecule functions in bacterial communication, researchers may be able to develop new strategies for preventing bacterial infections.

Septicemia in Fish

This molecule has been associated with septicemia in fish . Understanding its role could lead to improved treatments and prevention strategies for this serious disease in aquaculture.

Detection via MIP-based QCM Sensor

N-Heptanoyl-DL-homoserine lactone can be detected with high sensitivity from the aqueous medium using molecularly imprinted polymeric membranes prepared on QCM chips . This could have significant applications in monitoring bacterial communication and infection.

6. Performance Enhancement of High Ammonia-Tolerant Microorganisms At 25 °C, N-heptanoyl-L-homoserine lactone (C7-HSL) significantly promoted the growth and activity of microorganisms, enhanced protein synthesis and the formation of tryptophan amino acids, and inhibited polysaccharide production, thereby effectively controlling nitrite nitrogen accumulation .

Bacterial Cellular Signaling

N-Heptanoyl-DL-homoserine lactone is involved in bacterial cellular signaling pathways . Understanding these pathways could lead to the development of new antibacterial strategies.

Biofilm Formation

Quorum sensing, which N-Heptanoyl-DL-homoserine lactone is involved in, plays a role in bacterial actions such as biofilm formation . Biofilms are a common mode of bacterial growth that can lead to persistent infections and are often resistant to antibiotics.

作用机制

Target of Action

N-Heptanoyl-DL-homoserine lactone (C7-HSL) is a member of the N-acyl-homoserine lactone (AHL) family . AHLs are known to regulate gene expression in gram-negative bacteria, such as Echerichia and Salmonella . They are involved in quorum sensing, a process of cell-to-cell communication among bacteria .

Mode of Action

The mode of action of C7-HSL, like other AHLs, is through the regulation of gene expression in bacteria . This regulation is achieved by interacting with specific receptor proteins within the bacterial cells, triggering changes in gene expression and influencing bacterial behavior .

Biochemical Pathways

The biochemical pathways affected by C7-HSL are those involved in quorum sensing . Quorum sensing allows bacteria to monitor their population density and coordinate group behaviors. When the concentration of AHLs like C7-HSL reaches a certain threshold, it triggers a change in gene expression that can affect various biological functions, such as virulence, biofilm formation, and antibiotic resistance .

Result of Action

The result of C7-HSL action is the regulation of bacterial behaviors. For example, at 25 °C, C7-HSL significantly promoted the growth and activity of microorganisms, enhanced protein synthesis and the formation of tryptophan amino acids, and inhibited polysaccharide production . This effectively controlled nitrite nitrogen accumulation .

Action Environment

The action of C7-HSL is influenced by environmental factors. For instance, at 25 °C, C7-HSL was found to be the best-performing AHL, promoting the growth and activity of microorganisms . The performance of c7-hsl can vary under different environmental conditions, indicating that its action, efficacy, and stability are sensitive to the environment .

属性

IUPAC Name |

N-(2-oxooxolan-3-yl)heptanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO3/c1-2-3-4-5-6-10(13)12-9-7-8-15-11(9)14/h9H,2-8H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTMZLSDESAOPSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(=O)NC1CCOC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30407866 | |

| Record name | N-Heptanoyl-DL-homoserine lactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30407866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Heptanoyl-DL-homoserine lactone | |

CAS RN |

106983-26-0 | |

| Record name | N-Heptanoyl-DL-homoserine lactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30407866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does N-Heptanoyl-DL-homoserine lactone interact with the quorum sensing system in Sinorhizobium meliloti?

A1: Research suggests that while C7HSL can bind to the LuxR-type regulator ExpR in Sinorhizobium meliloti, it is unable to activate the protein to bind to its target DNA sequence in the sinRI locus. [] This is in contrast to other acyl homoserine lactones (AHLs) with longer acyl chains (8-20 carbons), which can both bind to and activate ExpR, ultimately influencing gene expression. [] This difference in activity highlights the importance of the acyl side chain length in AHL-mediated quorum sensing.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![tert-Butyl N-[3-(aminomethyl)benzyl]carbamate](/img/structure/B16779.png)

![[4-(Chlorosulfonyl)phenyl]acetic acid](/img/structure/B16784.png)